Methyl 2-fluoropalmitate

Description

Properties

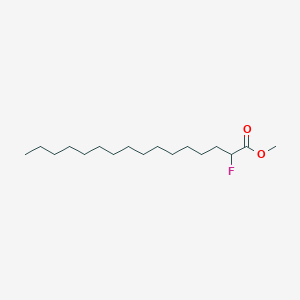

IUPAC Name |

methyl 2-fluorohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33FO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTABFVHVABARDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-fluoropalmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoropalmitate, a fluorinated derivative of the common saturated fatty acid palmitic acid, is a molecule of significant interest in biochemical research and drug development. Its structural modification, the substitution of a hydrogen atom with fluorine at the alpha-carbon, imparts unique chemical and biological properties. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, details experimental protocols for its synthesis and analysis, and explores its mechanism of action as a potential modulator of lipid metabolism.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | Methyl 2-fluorohexadecanoate | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 137676-82-5 | [1] |

| Molecular Formula | C₁₇H₃₃FO₂ | [1] |

| Molecular Weight | 288.4 g/mol | [1] |

| Physical State | Solid | [1] |

| Solubility | Soluble in chloroform, ethanol, methanol (B129727) | [1] |

| Melting Point | Data not available (Expected to be near methyl palmitate's mp of 30 °C) | Inferred from[2] |

| Boiling Point | Data not available (Expected to be near methyl palmitate's bp of 417 °C) | Inferred from[2] |

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectra for this compound are not widely published. However, based on the known spectral characteristics of its parent compound, methyl palmitate, and the predictable effects of alpha-fluorination, the following spectral data can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Fragmentation Patterns |

| ¹H NMR | Signals for the long alkyl chain protons (similar to methyl palmitate), with the alpha-proton showing a characteristic doublet due to coupling with the adjacent fluorine atom. The methyl ester protons would appear as a singlet. |

| ¹³C NMR | The alpha-carbon signal would be significantly shifted downfield and appear as a doublet due to C-F coupling. Other carbon signals would be comparable to methyl palmitate. |

| Mass Spec. | Molecular ion peak at m/z 288.4. Fragmentation pattern would likely show losses of the methoxy (B1213986) group and fragments characteristic of the fatty acid chain. |

| IR Spec. | Strong C=O stretch for the ester group (around 1740 cm⁻¹), C-H stretching and bending vibrations for the alkyl chain, and a C-F stretching band. |

Experimental Protocols

Synthesis of this compound

The synthesis of α-fluoro fatty acid esters can be achieved through several methods. A common approach involves the fluorination of a corresponding α-bromo or α-hydroxy fatty acid ester. Below is a generalized protocol adapted from established methods for the synthesis of similar compounds.

Experimental Workflow: Synthesis of this compound

Methodology:

-

Esterification: Palmitic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl palmitate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified.

-

α-Bromination: Methyl palmitate is subjected to α-bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride. The reaction mixture is refluxed until completion.

-

Fluorination: The resulting methyl 2-bromopalmitate is then treated with a fluorinating agent, such as potassium fluoride, often in the presence of a phase-transfer catalyst (e.g., a crown ether) in an aprotic polar solvent like acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution of bromine with fluorine.

Purification Protocol

Purification of the final product is crucial to remove unreacted starting materials and byproducts. A combination of extraction and chromatographic techniques is typically employed.

Experimental Workflow: Purification of this compound

Methodology:

-

Workup: The reaction mixture from the fluorination step is cooled to room temperature and partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) as the eluent. Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Final Analysis: The purity and identity of the final product are confirmed by spectroscopic methods (NMR, MS, and IR).

Biological Activity and Mechanism of Action

This compound acts as an inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[3] This inhibition is of significant interest in cancer research, as many cancer cells overexpress FASN to support their rapid proliferation and membrane synthesis.[4][5][6]

Signaling Pathway: Inhibition of Fatty Acid Synthase

The proposed mechanism of action involves the fluorinated fatty acid acting as a substrate analog that binds to the active site of FASN. The high electronegativity of the fluorine atom at the α-position is thought to interfere with the enzymatic reactions of the fatty acid synthesis cycle, particularly the condensation steps, thereby blocking the elongation of the fatty acid chain. This leads to a depletion of palmitate and other downstream lipids that are essential for cell membrane formation and signaling, ultimately inducing apoptosis in cancer cells.[5][6]

Conclusion

This compound is a valuable tool for studying lipid metabolism and holds promise as a lead compound in the development of novel anticancer therapeutics. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive overview based on existing knowledge of related compounds and general chemical principles. Further research is warranted to fully elucidate its physicochemical properties and to optimize its synthesis and biological application.

References

- 1. Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate | C13H3F23O5 | CID 142346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl Palmitate | C17H34O2 | CID 8181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of fatty acid synthase prevents preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sagimet.com [sagimet.com]

- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of Methyl 2-fluoropalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo stability and metabolic fate of Methyl 2-fluoropalmitate. Drawing upon established principles of fatty acid metabolism and the known behavior of analogous fluorinated compounds, this document outlines the expected metabolic pathways, details the necessary experimental protocols for their investigation, and presents potential toxicological considerations. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of therapeutic agents incorporating this and similar molecules.

Introduction

This compound is a chemically modified fatty acid ester with potential applications in various therapeutic areas. The introduction of a fluorine atom at the alpha-position to the carboxyl group is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacological activity of a parent molecule. Understanding the in vivo behavior of this compound is therefore critical for its development as a safe and effective therapeutic agent. This guide synthesizes the current understanding of fatty acid metabolism and the effects of fluorination to provide a predictive framework for its in vivo stability and metabolic pathways.

Predicted In Vivo Stability and Metabolic Pathway

Based on the current literature, it is hypothesized that this compound will undergo a two-step metabolic process in vivo. The initial step involves the hydrolysis of the methyl ester, followed by the metabolism of the resulting 2-fluoropalmitic acid.

Step 1: Hydrolysis of the Methyl Ester

Fatty acid esters are readily hydrolyzed in vivo by various esterases present in the gastrointestinal tract, blood, and liver. Therefore, it is anticipated that this compound will be rapidly converted to 2-fluoropalmitic acid and methanol.

Step 2: Metabolism of 2-Fluoropalmitic Acid

The metabolic fate of 2-fluoropalmitic acid is less certain and represents a key area for investigation. The presence of the electron-withdrawing fluorine atom at the α-position is expected to significantly hinder the initial step of β-oxidation, which is catalyzed by acyl-CoA dehydrogenases. This inhibition is a known consequence of α-halogenation in fatty acids. Consequently, 2-fluoropalmitic acid may not be efficiently metabolized through the conventional β-oxidation pathway. This could lead to its accumulation in tissues or its diversion into alternative metabolic routes.

A proposed metabolic pathway is illustrated below:

Experimental Protocols

To validate the hypothesized metabolic pathway and assess the in vivo stability of this compound, a series of key experiments are required. Detailed methodologies for these experiments are provided below.

In Vivo Stability and Half-Life Determination

This protocol outlines the procedure to determine the in vivo stability and plasma half-life of this compound.

Experimental Workflow:

Methodology:

-

Animal Model: Utilize a suitable animal model, such as male Sprague-Dawley rats.

-

Compound Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via intravenous (IV) injection to ensure complete bioavailability.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

-

Lipid Extraction:

-

To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 1500 x g for 5 minutes to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 90:10 acetonitrile:water).

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a specific and sensitive method for the quantification of both this compound and 2-fluoropalmitic acid.

-

-

Pharmacokinetic Analysis:

Metabolite Identification

This protocol describes the methods for identifying the metabolites of this compound in vivo.

Methodology:

-

Sample Collection: Collect plasma, urine, and feces from the dosed animals over a 24-hour period.

-

Sample Preparation:

-

Plasma: Perform lipid extraction as described in section 3.1.5.

-

Urine: Centrifuge to remove particulates and use the supernatant directly or after solid-phase extraction.

-

Feces: Homogenize with a suitable solvent (e.g., methanol), followed by extraction.

-

-

GC-MS Analysis of Fatty Acids:

-

To identify and quantify fatty acid metabolites, derivatize the extracted lipids to their pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMEs).[4][5][6]

-

Analyze the derivatized samples using gas chromatography-mass spectrometry (GC-MS).[4][7][8]

-

The use of deuterated internal standards for key fatty acids will improve quantification accuracy.[5]

-

-

LC-MS/MS Analysis:

-

Use high-resolution LC-MS/MS to screen for a broader range of potential metabolites, including conjugated forms.

-

-

Data Analysis:

-

Compare the mass spectra of the detected metabolites with those of reference standards (if available) and with fragmentation patterns predicted from the parent compound.

-

This will help in the structural elucidation of the metabolites.

-

In Vitro Enzyme Assays

To confirm the enzymatic hydrolysis of the methyl ester and to investigate the potential inhibition of β-oxidation, in vitro enzyme assays can be performed.

Methodology:

-

Esterase Activity Assay:

-

Incubate this compound with liver microsomes or purified esterases (e.g., carboxylesterases).

-

Monitor the formation of 2-fluoropalmitic acid over time using LC-MS/MS.

-

-

Acyl-CoA Dehydrogenase Activity Assay:

-

Synthesize 2-fluoropalmitoyl-CoA.

-

Use a commercially available acyl-CoA dehydrogenase activity assay kit.

-

Compare the rate of the reaction with 2-fluoropalmitoyl-CoA as a substrate to that with palmitoyl-CoA. A significantly lower rate with the fluorinated analog would confirm the inhibition of this key β-oxidation enzyme.

-

Quantitative Data Summary

As there is no publicly available quantitative data specifically for this compound, the following tables are presented as templates for organizing the data that would be generated from the experimental protocols described above.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)

| Parameter | Unit | Value (Mean ± SD) |

| Half-life (t½) | min | |

| Clearance (CL) | mL/min/kg | |

| Volume of Distribution (Vd) | L/kg | |

| Area Under the Curve (AUC) | ng*min/mL |

Table 2: In Vitro Hydrolysis of this compound (Template)

| Enzyme Source | Substrate Concentration (µM) | Rate of 2-Fluoropalmitic Acid Formation (nmol/min/mg protein) |

| Rat Liver Microsomes | 10 | |

| Purified Carboxylesterase | 10 |

Table 3: Effect of 2-Fluoropalmitoyl-CoA on Acyl-CoA Dehydrogenase Activity (Template)

| Substrate | Substrate Concentration (µM) | Enzyme Activity (% of Control) |

| Palmitoyl-CoA (Control) | 20 | 100 |

| 2-Fluoropalmitoyl-CoA | 20 |

Potential Toxicological Considerations

The introduction of fluorine into fatty acids can lead to toxic effects. The potential toxicity of this compound and its primary metabolite, 2-fluoropalmitic acid, should be carefully evaluated.

-

Inhibition of β-oxidation: As hypothesized, the blockage of β-oxidation could lead to the accumulation of 2-fluoropalmitic acid, which may have cytotoxic effects.

-

Fluoride (B91410) Ion Release: While less likely with a C-F bond at the α-position, any metabolic process that could lead to defluorination would release fluoride ions, which have known toxicities.

-

General Toxicity of Perfluorinated Fatty Acids: Studies on other perfluorinated fatty acids have shown various toxic effects, including hepatotoxicity and effects on lipid metabolism.[9][10] The toxicity of fluorotelomer acids has been shown to increase with the length of the fluorocarbon chain.[11]

Conclusion

The in vivo stability and metabolism of this compound are critical determinants of its potential as a therapeutic agent. Based on current knowledge, it is predicted that the compound will be rapidly hydrolyzed to 2-fluoropalmitic acid, which is likely to be a poor substrate for β-oxidation. This guide provides a comprehensive framework of experimental protocols to rigorously test this hypothesis and to characterize the pharmacokinetic and metabolic profile of this compound. The data generated from these studies will be essential for advancing the development of this and other novel fluorinated fatty acid-based therapeutics.

References

- 1. ama-assn.org [ama-assn.org]

- 2. Biological half-life - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. Toxicity of perfluorinated fatty acids for human and murine B cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perfluorooctanoic acid induces liver and serum dyslipidemia in humanized PPARα mice fed an American diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vliz.be [vliz.be]

Potential Off-Target Effects of Methyl 2-fluoropalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoropalmitate is the methyl ester of 2-fluoropalmitic acid (2-FPA), a synthetic fatty acid analogue. Within biological systems, it is anticipated that the ester is hydrolyzed to its active form, 2-FPA. This document provides a comprehensive overview of the known and potential off-target effects of this compound, drawing from available preclinical research. The primary mechanism of action for 2-FPA is the inhibition of long-chain acyl-CoA synthetase (ACSL), an enzyme crucial for the activation of fatty acids for various metabolic processes.[1] By interfering with this key step, 2-FPA and by extension, this compound, can modulate downstream lipid metabolism and cellular signaling pathways. This guide summarizes the current understanding of its on-target and off-target effects, presents quantitative data, details relevant experimental protocols, and provides visual representations of the implicated cellular pathways.

On-Target and Potential Off-Target Effects

The primary intended effect of 2-fluoropalmitic acid is the disruption of fatty acid metabolism through the inhibition of acyl-CoA synthetase. However, due to the central role of fatty acids and their derivatives in cellular function, a range of other effects have been observed.

Primary (On-Target) Effect: Inhibition of Acyl-CoA Synthetase

2-fluoropalmitic acid acts as an inhibitor of long-chain acyl-CoA synthetase, with a reported IC50 value of 0.2 mM.[1] This inhibition leads to a reduction in the cellular pool of palmitoyl-CoA, a key metabolite for various cellular processes.

Secondary and Off-Target Effects

The inhibition of ACSL and the reduction in palmitoyl-CoA levels can lead to several downstream consequences that may be considered off-target effects:

-

Inhibition of Protein Palmitoylation: Protein S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue. This process is crucial for protein trafficking, stability, and function. 2-FPA has been shown to reduce the palmitoylation of the myelin proteolipid protein (PLP) by decreasing the cellular uptake of palmitate and consequently reducing the levels of labeled palmitoyl-CoA.[2] It is plausible that 2-FPA could broadly affect the palmitoylation of numerous other proteins. A related compound, 2-bromopalmitate, is known to target DHHC palmitoyl (B13399708) acyl transferases (PATs), the enzymes that catalyze protein S-palmitoylation.[3]

-

Alteration of Signaling Pathways:

-

ERK Signaling: In studies on glioblastoma stem cells, 2-FPA was found to suppress the expression of phosphorylated ERK (phospho-ERK).[4] The ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.

-

Stem Cell Factor Expression: The same study demonstrated that 2-FPA suppressed the expression of the stem cell markers CD133 and SOX-2 in glioma stem cells.[4]

-

-

Modulation of Enzyme Activity and Gene Expression:

-

MMP-2 Activity: 2-FPA was shown to reduce the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix and associated with cancer cell invasion.[4]

-

MGMT Promoter Methylation: An increase in the methylation of the O6-methylguanine-DNA methyltransferase (MGMT) promoter was observed in glioma cells treated with 2-FPA.[4] This is significant as MGMT promoter methylation is a biomarker for predicting the response to alkylating chemotherapy agents like temozolomide.

-

-

Inhibition of Sphingosine (B13886) Biosynthesis: 2-fluoropalmitic acid has been identified as an inhibitor of sphingosine biosynthesis.[1] Sphingolipids are essential components of cell membranes and are involved in signal transduction.

Quantitative Data Summary

| Compound | Target/Effect | Cell Line/System | IC50 / Concentration | Reference |

| 2-fluoro Palmitic Acid | Long-chain acyl-CoA synthetase | Not specified | 0.2 mM | [1] |

| 2-fluoro Palmitic Acid | Inhibition of [3H]palmitate labeling of palmitoyl-CoA, glycerolipids, and PLP | Rat brain slices | ≥ 10 µM | [2] |

| 2-fluoro Palmitic Acid | Suppression of viability and stem-like phenotype | Glioma stem cells | Not specified | [4] |

| 2-fluoro Palmitic Acid | Suppression of phosphor-ERK, CD133, and SOX-2 expression | Glioma stem cells | Not specified | [4] |

Experimental Protocols

Viability, Proliferation, Sphere Formation, and Invasion Assays (as described for Glioblastoma studies)[4]

-

Cell Lines: Glioma stem cell (GSC) lines and glioma cell lines.

-

Viability Assay: GSCs were seeded in 96-well plates and treated with various concentrations of 2-FPA. Cell viability was assessed using a colorimetric assay (e.g., MTS or WST-1 assay) that measures the metabolic activity of the cells.

-

Proliferation Assay: Glioma cell proliferation was measured using a BrdU incorporation assay or by direct cell counting over a period of time after treatment with 2-FPA.

-

Sphere Formation Assay: To assess the self-renewal capacity of GSCs, single cells were plated in non-adherent plates in stem cell medium containing 2-FPA. The number and size of neurospheres formed were quantified after a defined incubation period.

-

Invasion Assay: The invasive potential of glioma cells was evaluated using a Matrigel invasion chamber (e.g., Transwell assay). Cells were seeded in the upper chamber with serum-free medium containing 2-FPA, and the lower chamber contained a chemoattractant. The number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified.

Western Blot Analysis[4]

-

Objective: To determine the expression levels of specific proteins (e.g., phospho-ERK, CD133, SOX-2).

-

Protocol:

-

Cell Lysis: GSCs were treated with 2-FPA for a specified time, then washed and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (phospho-ERK, CD133, SOX-2) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Gelatin Zymography[4]

-

Objective: To assess the enzymatic activity of MMP-2.

-

Protocol:

-

Sample Preparation: Conditioned media from 2-FPA-treated glioma cells were collected.

-

Zymogram Gel Electrophoresis: Samples were run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Enzyme Renaturation and Development: After electrophoresis, the gel was washed to remove SDS and incubated in a developing buffer to allow for enzymatic activity.

-

Visualization: The gel was stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 appear as clear bands against a blue background.

-

Visualizations

Caption: Proposed mechanism of action for this compound.

Caption: Overview of potential off-target signaling effects.

Caption: Generalized workflow for Western Blot analysis.

Conclusion

This compound, through its active form 2-fluoropalmitic acid, demonstrates a clear on-target effect of inhibiting long-chain acyl-CoA synthetase. This primary action, however, precipitates a cascade of potential off-target effects due to the integral role of fatty acid metabolism in cellular signaling and function. The observed modulation of protein palmitoylation, ERK signaling, stem cell marker expression, and other cellular processes highlights the compound's pleiotropic nature. Researchers and drug development professionals should consider these widespread effects when designing experiments and interpreting data related to this compound. Further investigation is warranted to fully elucidate the complete cellular target profile and to distinguish between direct off-target interactions and downstream consequences of its primary mechanism of action.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Effect of 2-fluoropalmitate, cerulenin and tunicamycin on the palmitoylation and intracellular translocation of myelin proteolipid protein [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 2-Fluoropalmitic Acid as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Fatty Acid Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated fatty acid chemical probes are powerful tools in chemical biology and drug discovery, enabling the investigation of lipid metabolism, enzyme activity, and protein-protein interactions in complex biological systems. The strategic incorporation of fluorine atoms into fatty acid scaffolds imparts unique chemical and physical properties, such as altered hydrophobicity and metabolic stability, which can be leveraged for various applications. These probes have become indispensable for activity-based protein profiling (ABPP), cellular imaging, and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, application, and data analysis associated with fluorinated fatty acid chemical probes.

Core Concepts and Applications

Fluorinated fatty acids are designed to mimic their endogenous counterparts, allowing them to participate in cellular metabolic and signaling pathways.[1] The introduction of fluorine can, however, alter their biological activity, for instance, by blocking metabolism at specific sites or by serving as a reporter for imaging studies. Key applications include:

-

Activity-Based Protein Profiling (ABPP): This technique utilizes reactive probes to covalently label the active sites of specific enzyme families directly in native biological systems.[2] Fluorinated fatty acid probes equipped with electrophilic "warheads" like sulfonyl fluorides can target and covalently modify nucleophilic residues (e.g., serine, tyrosine) in the active sites of lipid-metabolizing enzymes.[3][4] This allows for the profiling of enzyme activity and the screening of inhibitors.[5]

-

Cellular Imaging: Fatty acids tagged with fluorophores, such as BODIPY, enable the visualization of their uptake, trafficking, and localization within cells.[6] These probes are instrumental in studying lipid droplet dynamics, fatty acid transport, and the interplay between different organelles in lipid metabolism.[7]

-

Positron Emission Tomography (PET) Imaging: Radiolabeling fatty acids with fluorine-18 (B77423) (¹⁸F) allows for non-invasive, quantitative imaging of fatty acid metabolism in vivo.[8] Thia-substituted ¹⁸F-labeled fatty acids are designed to be trapped within mitochondria after initial steps of β-oxidation, providing a measure of fatty acid oxidation rates in tissues like the heart and tumors.[9]

-

Studying Protein-Lipid Interactions: Fluorinated fatty acids can be used to investigate the binding affinities and specificities of fatty acid binding proteins (FABPs) and other lipid-binding proteins.[9][10] The unique properties of fluorinated analogs can help to elucidate the structural requirements for these interactions.

Data Presentation: Quantitative Analysis of Probe-Protein Interactions

The following tables summarize key quantitative data for the interaction of fluorinated fatty acid probes and related compounds with their protein targets.

| Probe/Compound | Protein Target | Method | Kd (µM) | Reference |

| Perfluorobutanoate | PPAR-δ | Equilibrium Dialysis | 0.044 ± 0.013 | [10] |

| Perfluorohexane sulfonate | PPAR-δ | Equilibrium Dialysis | 0.035 ± 0.0020 | [10] |

| Perfluorohexanoate | PPAR-α | Equilibrium Dialysis | 0.097 ± 0.070 | [10] |

| Perfluorooctanoic acid (PFOA) | FABP4 | Fluorescence Competition | Low micromolar range | [11] |

| Perfluorodecanoic acid (PFDA) | FABP4 | Fluorescence Competition | Low micromolar range | [11] |

| Perfluorohexadecanoic acid (PFHxDA) | FABP4 | Fluorescence Competition | Low micromolar range | [11] |

| Perfluorohexanoic acid (PFHxA) | FABP4 | Fluorescence Competition | Tens to hundreds of µM | [11] |

| Laurylsulfonyl fluoride (B91410) (C12) | Anandamide Amidase | Enzyme Inhibition Assay | ~10 | [12] |

| Myristylsulfonyl fluoride (C14) | Anandamide Amidase | Enzyme Inhibition Assay | ~3 | [12] |

| Palmitylsulfonyl fluoride (C16) | Anandamide Amidase | Enzyme Inhibition Assay | ~0.5 | [12] |

| Stearylsulfonyl fluoride (C18) | Anandamide Amidase | Enzyme Inhibition Assay | ~1 | [12] |

| Arachidylsulfonyl fluoride (C20) | Anandamide Amidase | Enzyme Inhibition Assay | ~3 | [12] |

Table 1: Dissociation (Kd) and Inhibition (IC50) Constants of Fluorinated Probes.

| Probe | Tissue/Cell Line | Fractional Uptake Rate (Ki) (mL/g/min) | Condition | Reference |

| [¹⁸F]FTHA | Human Myocardium | 0.11 ± 0.04 | Fasting | [8] |

| [¹⁸F]FTHA | Human Myocardium | 0.12 ± 0.03 | Insulin Clamp | [8] |

| [¹⁸F]FTHA | Human Femoral Muscle | 0.0071 ± 0.0014 | Fasting | [8] |

| [¹⁸F]FTHA | Human Femoral Muscle | 0.0127 ± 0.0036 | Insulin Clamp | [8] |

Table 2: In Vivo Uptake Rates of ¹⁸F-labeled Fatty Acid Probes.

Experimental Protocols

Protocol 1: Synthesis of an Alkynyl-Functionalized Fatty Acid Sulfonyl Fluoride Probe

This protocol is a generalized procedure based on the synthesis of similar probes.[5]

Materials:

-

ω-alkynyl fatty acid

-

Oxalyl chloride

-

Ammonium (B1175870) hydroxide

-

Sodium nitrite (B80452)

-

Sulfur dioxide

-

Copper(II) chloride

-

Potassium fluoride

-

Dichloromethane (DCM)

-

Diethyl ether

-

Tetrahydrofuran (THF)

Procedure:

-

Acid Chloride Formation: Dissolve the ω-alkynyl fatty acid in DCM and add oxalyl chloride dropwise at 0°C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the fatty acyl chloride.

-

Sulfonamide Synthesis: Dissolve the fatty acyl chloride in THF and add it dropwise to a cooled solution of ammonium hydroxide. Stir for 1 hour. Extract the product with diethyl ether, dry over sodium sulfate (B86663), and concentrate.

-

Diazotization: Dissolve the sulfonamide in an aqueous acid solution and cool to 0°C. Add a solution of sodium nitrite dropwise and stir for 30 minutes.

-

Sulfonyl Chloride Formation: Bubble sulfur dioxide gas through a solution of copper(II) chloride in acetic acid. Add the diazonium salt solution from the previous step and stir for 1 hour. Extract the sulfonyl chloride with DCM.

-

Fluorination: Dissolve the sulfonyl chloride in acetonitrile (B52724) and add a spray-dried potassium fluoride. Heat the mixture under reflux for 4 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by flash chromatography to yield the alkynyl-functionalized fatty acid sulfonyl fluoride.

Protocol 2: Activity-Based Protein Profiling (ABPP) and In-Gel Fluorescence Analysis

This protocol describes the labeling of cellular proteomes with an alkynyl-fatty acid probe followed by fluorescent detection.[13]

Materials:

-

Alkynyl-fatty acid probe (e.g., from Protocol 1)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., 1% SDS in PBS)

-

Protease inhibitor cocktail

-

Azido-rhodamine

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Metabolic Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing the alkynyl-fatty acid probe (e.g., 10-50 µM). Incubate for 4-16 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in cold lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Click Chemistry Reaction:

-

To 50 µg of protein lysate in a microfuge tube, add the following click chemistry reagents in order:

-

1 µL of 5 mM azido-rhodamine (in DMSO)

-

1 µL of 50 mM TCEP (freshly prepared in water)

-

2.5 µL of 2 mM TBTA (in DMSO/t-butanol)

-

1 µL of 50 mM CuSO₄ (freshly prepared in water)

-

-

Vortex the mixture and incubate at room temperature for 1 hour.

-

-

SDS-PAGE and Fluorescence Scanning:

-

Add 4x SDS-PAGE loading buffer to the reaction mixture.

-

Separate the proteins on an SDS-PAGE gel.

-

Visualize the labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine.

-

Protocol 3: Cellular Imaging of Lipid Droplets with BODIPY-Labeled Fatty Acids

This protocol outlines the staining of lipid droplets in cultured cells using a fluorescent fatty acid analog.[6]

Materials:

-

BODIPY FL C₁₂ or C₁₆ (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic/Hexadecanoic Acid)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (B43269) (for fixing)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.

-

Probe Incubation: Prepare a working solution of the BODIPY-labeled fatty acid in cell culture medium (e.g., 1-5 µM). Remove the old medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C.

-

Washing: Remove the probe-containing medium and wash the cells three times with warm PBS.

-

Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

-

Counterstaining (Optional): Incubate the cells with DAPI solution for 5 minutes to stain the nuclei. Wash with PBS.

-

Imaging: Mount the coverslips on microscope slides. Image the cells using a fluorescence microscope with appropriate filter sets for the BODIPY dye (e.g., excitation/emission ~505/515 nm) and DAPI (if used).

Mandatory Visualizations

Signaling Pathway: Eicosanoid Biosynthesis

The eicosanoid signaling pathway is a critical inflammatory pathway that is often studied using fatty acid analogs. Non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors target enzymes in this pathway.[1][14]

Caption: Overview of the Eicosanoid Biosynthesis Pathway.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

This workflow illustrates the key steps in an ABPP experiment designed to identify the protein targets of a fluorinated fatty acid probe.[15][16]

Caption: Experimental Workflow for Activity-Based Protein Profiling.

Logical Relationship: Probe Design for Different Applications

This diagram illustrates the design logic for fluorinated fatty acid probes based on their intended application.

Caption: Design Logic of Fluorinated Fatty Acid Probes.

References

- 1. Eicosanoids in inflammation: biosynthesis, pharmacology, and therapeutic frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiofluorinated probe for PET imaging of fatty acid binding protein 4 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A negative-solvatochromic fluorescent probe for visualizing intracellular distributions of fatty acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of fluorochemicals with rat liver fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Broad PFAS Binding with Fatty Acid Binding Protein 4 Is Enabled by Variable Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. refp.cohlife.org [refp.cohlife.org]

- 13. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Methyl 2-fluoropalmitate in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, published in vivo studies detailing the administration of Methyl 2-fluoropalmitate in mouse models are limited in the public domain. The following application notes and protocols are synthesized from research on the closely related compound 2-fluoropalmitic acid (2-FPA), other fatty acid analogs such as 2-bromopalmitate (2-BP), and established methodologies for the in vivo administration of lipids in mice. Researchers should consider these as guiding frameworks and perform dose-response studies to determine the optimal concentration and administration route for their specific experimental goals.

Introduction to this compound

This compound is a fluorinated derivative of the saturated fatty acid, palmitic acid. The introduction of a fluorine atom at the alpha-position alters its metabolic processing and biological activity. While its methyl ester form enhances cell permeability, it is presumed to be hydrolyzed intracellularly to 2-fluoropalmitic acid (2-FPA). 2-FPA acts as an inhibitor of protein acylation, specifically S-palmitoylation, a reversible post-translational modification crucial for regulating protein trafficking, localization, and function.[1] By competing with natural palmitate, 2-FPA can disrupt the function of proteins that rely on this modification. This has potential therapeutic implications, for instance, in oncology, where 2-FPA has been identified as a candidate anti-glioma agent that can suppress the viability of glioma stem cells.[2]

Data Presentation: Administration of Palmitoylation Inhibitors and Fatty Acid Analogs in Mice

The following tables summarize quantitative data from studies administering the related palmitoylation inhibitor 2-bromopalmitate (2-BP) and general protocols for fatty acid administration in mice, which can serve as a starting point for designing in vivo studies with this compound.

Table 1: In Vivo Administration of 2-Bromopalmitate (2-BP) in Mice

| Parameter | Details | Reference |

| Compound | 2-Bromopalmitate (2-BP) | [3] |

| Animal Model | 8-week-old male mice | [3] |

| Dosage | 50 mg/kg and 100 mg/kg | [3] |

| Administration Route | Intraperitoneal injection | [3] |

| Observed Effects | - Promoted inflammation in the spleen and kidneys. - Induced changes in gut microbiota. - Caused testicular dysfunction and reduced sperm viability at 100 mg/kg. | [3] |

Table 2: General Protocols for Administration of Fatty Acids and Analogs to Mice

| Administration Route | Vehicle/Formulation | Typical Dosage/Concentration | Notes | References |

| Oral Gavage | Phosphate-buffered saline (PBS) with 0.3% xanthan gum | 100 mg of fatty acid/0.5 mL per mouse | Used for acute or chronic daily dosing. | [4][5] |

| Intraperitoneal (IP) Injection | Vehicle (e.g., PBS, DMSO) | 0.3, 3, or 30 µmol per mouse | Suitable for delivering precise doses and studying acute effects. | [6] |

| Drinking Water | 200 mmol/L sodium acetate (B1210297) in deionized water | Ad libitum access | A non-invasive method for chronic administration. | [7] |

| Dietary Admixture | Incorporated into standard or high-fat chow | Varies (e.g., 10% to 60% kcal from fat) | For long-term studies mimicking dietary intake. High-fat diets should be replaced twice weekly to prevent spoilage. | [8][9] |

Experimental Protocols

Preparation and Administration of this compound

Objective: To prepare this compound for in vivo administration.

Materials:

-

This compound

-

Sterile vehicle (e.g., phosphate-buffered saline (PBS), corn oil, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80)

-

Sterile syringes and needles (appropriate gauge for the administration route)

-

Vortex mixer and/or sonicator

Protocol:

-

Vehicle Selection: The choice of vehicle will depend on the administration route and the solubility of this compound. For intraperitoneal (IP) or oral gavage, a suspension in PBS with a suspending agent like carboxymethylcellulose or a solution with a small percentage of DMSO may be appropriate. For dietary administration, the compound can be mixed with the powdered diet before pelleting.

-

Preparation of Dosing Solution:

-

Aseptically weigh the required amount of this compound.

-

In a sterile tube, add the vehicle to the compound.

-

Vortex or sonicate the mixture until a homogenous suspension or solution is achieved. Prepare fresh on the day of administration.

-

-

Administration to Mice:

-

Oral Gavage: Administer the prepared solution directly into the stomach of the mouse using a gavage needle.

-

Intraperitoneal Injection: Inject the solution into the peritoneal cavity of the mouse.

-

Dietary Administration: Provide the specially formulated diet to the mice ad libitum.

-

Assessment of Protein Palmitoylation

Objective: To determine the effect of this compound on global protein S-palmitoylation in mouse tissues.

Materials:

-

Mouse tissues (e.g., liver, brain)

-

Lysis buffer

-

Acyl-biotin exchange (ABE) chemistry reagents or similar click-chemistry-based methods

-

Western blot or mass spectrometry equipment

Protocol (Conceptual Overview):

-

Tissue Homogenization: Harvest tissues from treated and control mice and homogenize in a suitable lysis buffer.

-

Acyl-Biotin Exchange (ABE):

-

Block free thiol groups on cysteine residues.

-

Specifically cleave the thioester linkage of palmitoylated cysteines using hydroxylamine.

-

Label the newly exposed thiol groups with a biotinylated reagent.

-

-

Analysis:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to visualize and quantify biotin-labeled (i.e., previously palmitoylated) proteins.

-

Mass Spectrometry: Enrich biotin-labeled proteins using streptavidin beads and identify the specific palmitoylated proteins and sites by mass spectrometry.

-

Visualization of Pathways and Workflows

Signaling Pathway: Inhibition of Protein S-Palmitoylation

Caption: Mechanism of action for this compound.

Experimental Workflow: In Vivo Study in Mouse Models

Caption: A typical workflow for an in vivo mouse study.

Logical Relationship: Pharmacokinetic Analysis

Caption: Logical flow of a pharmacokinetic study in mice.

References

- 1. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-Fluoropalmitic Acid as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Dietary oleic acid contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The saturated fatty acid, palmitic acid, induces anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short‐chain fatty acid delivery: assessing exogenous administration of the microbiome metabolite acetate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Mass Spectrometry-Based Detection of Methyl 2-fluoropalmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoropalmitate is a synthetic, fluorinated fatty acid methyl ester of significant interest in metabolic research and drug development. The introduction of a fluorine atom at the α-carbon position can profoundly alter its biochemical properties, making it a valuable tool for studying lipid metabolism and as a potential therapeutic agent. Accurate and sensitive detection of this compound is crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers the high selectivity and sensitivity required for the qualitative and quantitative analysis of this compound in complex biological matrices.

These application notes provide detailed protocols for the detection and quantification of this compound using both GC-MS and LC-MS/MS techniques. The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection, along with expected fragmentation patterns to aid in compound identification.

Predicted Mass and Fragmentation of this compound

The introduction of a fluorine atom near the carbonyl group is expected to influence the fragmentation pattern of this compound compared to its non-fluorinated analog, methyl palmitate.

Molecular Weight:

-

Methyl Palmitate (C17H34O2): 270.45 g/mol

-

This compound (C17H33FO2): 288.44 g/mol

Predicted Fragmentation Pattern (Electron Ionization - GC-MS):

In electron ionization (EI) mass spectrometry, fatty acid methyl esters (FAMEs) exhibit characteristic fragmentation patterns.[1][2] For this compound, the following key fragments are predicted:

-

Molecular Ion (M+•): A peak at m/z 288, representing the intact molecule with one electron removed. The intensity may be low.

-

Loss of Methoxy Group (-•OCH3): A fragment at m/z 257, resulting from the cleavage of the C-O bond of the ester.

-

McLafferty Rearrangement: While common for FAMEs, the fluorine at the alpha position may alter the favorability of this rearrangement. If it occurs, it would lead to a characteristic ion. For standard FAMEs, this produces a prominent ion at m/z 74. The presence of fluorine will shift this to m/z 92.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters.[2]

-

Alkyl Chain Fragmentation: A series of fragment ions separated by 14 Da (corresponding to CH2 groups) is expected from the fragmentation of the palmitate chain.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like FAMEs.[3] Derivatization of the parent fatty acid (2-fluoropalmitic acid) to its methyl ester is a prerequisite for GC analysis.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Esterification)

-

Objective: To convert 2-fluoropalmitic acid to its more volatile methyl ester, this compound.

-

Materials:

-

Sample containing 2-fluoropalmitic acid (e.g., lipid extract from plasma or cells).

-

Methanolic HCl (e.g., 3N) or BF3-Methanol (14%).

-

Hexane (B92381) or Heptane.

-

Anhydrous Sodium Sulfate.

-

Internal Standard (e.g., Methyl Heptadecanoate).

-

-

Procedure:

-

To a dried lipid extract, add a known amount of internal standard.

-

Add 2 mL of methanolic HCl.

-

Incubate the sample at 80°C for 60 minutes in a sealed vial.[3]

-

Allow the sample to cool to room temperature.

-

Add 1 mL of deionized water and 2 mL of hexane.

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.[3]

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless or split (e.g., 10:1), depending on the sample concentration.[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 5°C/min to 240°C.

-

Hold: 5 minutes at 240°C.[3]

-

-

-

MS Conditions:

Data Presentation: GC-MS

Table 1: Predicted Key m/z Values for this compound in GC-MS (EI)

| Ion Description | Predicted m/z |

| Molecular Ion [M]+• | 288 |

| [M - •OCH3]+ | 257 |

| McLafferty Rearrangement Ion | 92 |

| Alkyl Fragments | Series of ions separated by 14 Da |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of molecules, including those that are not amenable to GC.[4][5] It is particularly well-suited for analyzing complex biological samples.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation

-

Objective: To extract this compound from a biological matrix.

-

Materials:

-

Biological sample (e.g., plasma, tissue homogenate).

-

Internal Standard (e.g., 13C-labeled Methyl Palmitate).

-

Water.

-

Formic Acid.

-

-

Procedure:

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Instrumentation and Conditions

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50°C.[5]

-

Gradient:

-

Start at 70% B.

-

Linearly increase to 100% B over 8 minutes.

-

Hold at 100% B for 2 minutes.

-

Return to 70% B and re-equilibrate for 3 minutes.

-

-

-

MS Conditions:

Data Presentation: LC-MS/MS

Table 2: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion [M+H]+ | Product Ion | Collision Energy (eV) |

| This compound | 289.3 | Predicted - e.g., loss of methanol (B129727) (257.3) | To be optimized |

| This compound | 289.3 | Predicted - characteristic alkyl fragment | To be optimized |

| Internal Standard (e.g., 13C-Methyl Palmitate) | 272.3 | To be determined based on standard | To be optimized |

Note: The optimal product ions and collision energies need to be determined empirically by infusing a standard solution of this compound.

Visualizations

Caption: Workflow for GC-MS analysis of this compound.

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The GC-MS and LC-MS/MS methods detailed in these application notes provide robust and sensitive protocols for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. While GC-MS offers excellent chromatographic resolution for FAMEs, LC-MS/MS provides higher sensitivity and is often more suitable for complex biological matrices with minimal sample cleanup. The predicted fragmentation patterns and MRM transitions serve as a starting point for method development, which should be finalized using a pure analytical standard.

References

- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging of Protein Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function. Dysregulation of this process is implicated in numerous diseases, including cancer, neurological disorders, and cardiovascular diseases. The ability to visualize and quantify protein palmitoylation in living cells is therefore a powerful tool for both basic research and drug discovery.

While the direct fluorescent tagging of 2-fluoropalmitate for live-cell imaging is not a widely documented or utilized technique, the field has evolved to embrace more robust and versatile methods for visualizing protein palmitoylation. 2-Fluoropalmitate has been noted to act as an inhibitor of palmitate uptake and fatty acylation, making it less suitable as a direct metabolic probe.[1] This document focuses on the prevalent and effective alternative: the use of fluorescent palmitic acid analogs and bioorthogonal "clickable" fatty acid reporters for metabolic labeling and subsequent visualization of palmitoylated proteins in live cells.

These methods allow for the dynamic tracking of protein palmitoylation, providing insights into the enzymes that regulate this process—palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs)—and the impact of pharmacological interventions.

Principle of the Method

The most common approach for live-cell imaging of protein palmitoylation involves a two-step process:

-

Metabolic Labeling: Cells are incubated with a palmitic acid analog that has been chemically modified to include a bioorthogonal handle, such as a terminal alkyne or azide (B81097) group. These analogs are readily taken up by cells and incorporated into proteins by the endogenous palmitoylation machinery.[2][3]

-

Fluorescent Tagging (Click Chemistry): After a desired labeling period, the cells are fixed and permeabilized. A fluorescent reporter molecule containing a complementary bioorthogonal group (e.g., an azide- or alkyne-tagged fluorophore) is then covalently attached to the metabolically incorporated fatty acid analog via a highly specific and efficient "click" reaction (Copper(I)-catalyzed Alkyne-Azide Cycloaddition - CuAAC).[3][4]

Alternatively, direct imaging can be achieved by using fatty acid analogs conjugated to a fluorophore like BODIPY.[5] These probes can be directly visualized after cellular uptake and incorporation.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for live-cell imaging of protein palmitoylation using fluorescent fatty acid analogs. These values should be optimized for specific cell types and experimental goals.

Table 1: Typical Concentrations and Incubation Times for Palmitate Analogs

| Probe Type | Example Probe | Typical Concentration | Typical Incubation Time | Cell Type Examples | Reference(s) |

| Clickable Analog | ω-alkynyl palmitic acid (Alk-C16) | 10 - 100 µM | 2 - 16 hours | HEK293T, Neurons | [3][6][7] |

| Clickable Analog | 17-octadecynoic acid (17-ODYA) | 25 - 50 µM | 4 - 8 hours | Various mammalian cell lines | [2] |

| Fluorescent Analog | BODIPY FL C16 | 1 - 7 µM | 2 - 5 hours | Melanoma cells (Mel501) | [5] |

Table 2: Key Reagents for Click Chemistry Reaction

| Reagent | Typical Concentration | Purpose |

| Fluorescent Azide/Alkyne | 1 - 10 µM | Fluorophore for detection |

| Copper (II) Sulfate (CuSO₄) | 50 - 100 µM | Copper source for the catalyst |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | Reducing agent to maintain Cu(I) state |

| Tris-hydroxypropyltriazolylmethylamine (THPTA) | 100 µM | Ligand to stabilize Cu(I) and improve efficiency |

Experimental Protocols

Protocol 1: Metabolic Labeling of Palmitoylated Proteins with an Alkynyl Palmitate Analog

This protocol describes the metabolic labeling of cellular proteins using an alkynyl-palmitate analog, followed by fluorescent tagging via click chemistry for visualization by fluorescence microscopy.

Materials:

-

Cells of interest cultured on glass coverslips

-

Complete cell culture medium

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

ω-alkynyl palmitic acid (or similar clickable analog)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 or saponin (B1150181) for permeabilization

-

Click chemistry reagents (e.g., fluorescent azide, CuSO₄, TCEP, THPTA)

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of the experiment.

-

Probe Preparation: Prepare a stock solution of the alkynyl-palmitate analog in DMSO. On the day of the experiment, prepare the labeling medium by diluting the stock solution in a complete culture medium containing fatty acid-free BSA. The final concentration of the probe should be optimized but is typically in the range of 10-100 µM.[3][6]

-

Metabolic Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for 2-16 hours at 37°C in a CO₂ incubator.[3] The optimal incubation time depends on the turnover rate of palmitoylation for the protein of interest.

-

Cell Fixation: After incubation, remove the labeling medium and wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 or saponin in PBS for 10 minutes at room temperature.

-

Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide, CuSO₄, TCEP, and a copper-chelating ligand like THPTA in a buffer.

-

Staining: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Mounting: Wash the cells three times with PBS. If desired, counterstain with a nuclear stain like DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled proteins using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Live-Cell Imaging with BODIPY FL C16

This protocol describes the direct visualization of fatty acid uptake and incorporation using a fluorescent palmitic acid analog.

Materials:

-

Cells of interest cultured on glass-bottom imaging dishes

-

Complete cell culture medium

-

BODIPY FL C16

-

DMSO

-

Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

-

Hoechst 33342 or another live-cell nuclear stain (optional)

Procedure:

-

Cell Seeding: Seed cells in glass-bottom imaging dishes to 60-80% confluency.

-

Probe Preparation: Prepare a stock solution of BODIPY FL C16 in DMSO. Dilute the stock solution in a live-cell imaging medium to a final concentration of 1-7 µM.[5]

-

Labeling: Remove the culture medium, wash the cells with warm imaging medium, and add the BODIPY FL C16 labeling solution.

-

Incubation: Incubate the cells for 2-5 hours at 37°C in a CO₂ incubator.[5] For time-lapse imaging, shorter incubation times can be used to visualize the initial uptake and trafficking.

-

Washing: To remove excess probe, wash the cells twice with a wash buffer such as Hank's Balanced Salt Solution (HBSS) containing 0.1% fatty acid-free BSA.[5]

-

Imaging: Replace the wash buffer with a fresh live-cell imaging medium. If desired, add a live-cell nuclear stain. Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber to maintain temperature, humidity, and CO₂ levels. Use appropriate filter sets for BODIPY FL (Excitation/Emission ~505/511 nm).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: The dynamic cycle of protein S-palmitoylation and depalmitoylation.

Caption: Experimental workflow for imaging palmitoylation via click chemistry.

References

- 1. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lipidomics Studies Using Methyl 2-fluoropalmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoropalmitate is a valuable chemical probe for investigating the dynamic post-translational modification of proteins known as S-palmitoylation. This fatty acid analog, characterized by a fluorine atom at the alpha-carbon, serves as a potent tool to study the roles of protein acylation in various cellular processes. By mimicking natural palmitate, it can be metabolically incorporated or used to inhibit the enzymes responsible for palmitoylation, primarily the DHHC (Asp-His-His-Cys) family of palmitoyl (B13399708) acyltransferases (PATs). These application notes provide detailed protocols for utilizing this compound in lipidomics studies to elucidate the mechanisms of protein palmitoylation and its impact on cellular signaling.

S-palmitoylation is a reversible lipid modification crucial for regulating protein trafficking, localization, stability, and activity.[1][2] Its dysregulation has been implicated in numerous diseases, including cancer and neurological disorders.[3] this compound, similar to its bromo- and alkynyl- counterparts, allows researchers to probe these processes.[4][5] It can be used to inhibit PATs, thereby preventing the attachment of palmitate to substrate proteins and allowing for the study of the functional consequences.[6]

Mechanism of Action

This compound acts primarily as an inhibitor of DHHC-PATs. The fluorine substitution at the alpha-position is thought to interfere with the enzymatic transfer of the fatty acid to the cysteine residues of target proteins.[6] This inhibition leads to a decrease in the overall S-palmitoylation of the proteome, affecting the localization and function of numerous proteins that rely on this modification for proper membrane association and signaling activity.

References

- 1. Assays of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic screening for palmitoyl transferase activity of the DHHC protein family in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enrichment of S-Palmitoylated Proteins for Mass Spectrometry Analysis [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PET Imaging with 18F-Labeled Fatty Acid Analogs

These application notes provide detailed protocols for positron emission tomography (PET) imaging using 18F-labeled fatty acid analogs, with a focus on 18-[18F]fluoro-4-thia-palmitate ([18F]FTP), a tracer designed for assessing myocardial fatty acid oxidation. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Fatty acids are the primary energy source for the heart and are also crucial in the metabolism of other tissues like the liver and skeletal muscle. Dysregulation of fatty acid oxidation (FAO) is implicated in various pathologies, including cardiovascular diseases, diabetes, and cancer.[1] PET imaging with 18F-labeled fatty acid analogs provides a non-invasive method to quantify regional FAO rates.[2]

While the user requested information on 18F-labeled 2-fluoropalmitate, the scientific literature predominantly features thia-substituted fatty acid analogs, such as 18-[18F]fluoro-4-thia-palmitate ([18F]FTP), which are metabolically trapped in the mitochondria after initial steps of β-oxidation.[1] This document will focus on the protocols and applications of [18F]FTP and other relevant 18F-labeled fatty acid analogs.

Radiosynthesis of 18-[18F]Fluoro-4-thia-palmitate ([18F]FTP)

The radiosynthesis of [18F]FTP is a multi-step process involving nucleophilic substitution of a precursor molecule with [18F]fluoride.

Protocol:

-

[18F]Fluoride Production: [18F]Fluoride is typically produced via the 18O(p,n)18F reaction in a cyclotron.

-

Nucleophilic Radiofluorination: The synthesis involves the Kryptofix 2.2.2/K2CO3 assisted nucleophilic radiofluorination of an iodo-ester precursor, methyl-16-iodo-4-thia-hexadecanoate.[1][3] The reaction is carried out in acetonitrile (B52724) at 85°C for 15 minutes.[1]

-

Hydrolysis: The resulting fluoro-ester is then hydrolyzed using potassium hydroxide (B78521) (KOH) at 90°C for 4 minutes to yield [18F]FTP.[1]

-

Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).[1][3]

Typical Results:

-

Radiochemical Yield: 25%–60% (decay-corrected).[1]

-

Radiochemical Purity: >99%.[1]

-

Specific Activity: >74.0 GBq/µmol (2.0 Ci/µmol).[1]

Preclinical PET Imaging Protocols

Animal Models

Rodents (rats) and larger mammals (swine) are commonly used in preclinical studies of [18F]FTP.[1][3]

Animal Preparation

-

Fasting: Animals are typically fasted overnight to increase myocardial fatty acid uptake.

-

Anesthesia: For imaging, animals are anesthetized using isoflurane (B1672236) or other suitable anesthetics.

Radiotracer Administration

-

Dose: The administered dose will vary depending on the animal model and imaging system.

-

Route of Administration: Intravenous (e.g., tail vein) injection.

PET Imaging Protocol (Rat Model)

-

Tracer Injection: Administer [18F]FTP intravenously.

-

Uptake Period: Allow for a 30-minute uptake period.

-

Imaging: Acquire dynamic or static PET images. For biodistribution studies, animals can be euthanized at various time points (e.g., 30 and 120 minutes) post-injection for ex vivo tissue counting.[1]

PET Imaging Protocol (Swine Model)

-

Tracer Injection: Administer [18F]FTP intravenously.

-

Imaging: Dynamic PET imaging can be performed for up to 3 hours post-injection to observe the biodistribution and clearance of the tracer.[3]

Quantitative Data: Biodistribution of [18F]FTP

The biodistribution of [18F]FTP has been evaluated in rats and swine.

Table 1: Biodistribution of [18F]FTP in Rats (% Injected Dose per Gram - %ID/g) [1]

| Organ | 30 min post-injection (Mean ± SD) | 120 min post-injection (Mean ± SD) |

| Heart | 0.32 ± 0.17 | 0.17 ± 0.05 |

| Liver | 1.15 ± 0.16 | Slight washout |

| Bone | 0.24 ± 0.07 | ~2 fold increase |

| Kidney | 0.25 ± 0.04 | Slight washout |

| Blood | - | - |

| Lung | - | - |

| Brain | - | - |

| Muscle | - | - |

Table 2: Myocardial Ratios in Swine at 20 min post-injection [1]

| Ratio | Value |

| Myocardium/Blood | 7 |

| Myocardium/Lung | 8 |

Note: In rats, bone uptake of radioactivity was observed, suggesting in vivo defluorination. However, in swine, no significant bone uptake was seen for up to 3 hours, indicating a species-dependent difference in metabolism.[3]

Clinical PET Imaging Protocols

While extensive clinical data for [18F]FTP is less available in the provided search results, protocols for similar 18F-labeled fatty acid analogs like [18F]FTHA can provide a framework.

Patient Preparation

-

Fasting: Patients should be in a fasting state (e.g., overnight fast) to enhance myocardial fatty acid metabolism.

-

Dietary Considerations: A low-carbohydrate, high-fat diet prior to the scan can further increase myocardial fatty acid uptake.

Radiotracer Administration

-

Dose: A typical intravenous dose of an 18F-labeled tracer for PET imaging is around 159 MBq (4.3 mCi), though this can vary.[4]

-

Route of Administration: Intravenous bolus injection.

PET/CT Imaging Protocol

-

Tracer Injection: Administer the 18F-labeled fatty acid analog intravenously.

-

Dynamic Imaging: Acquire dynamic PET images of the heart for approximately 60 minutes to allow for kinetic modeling.

-

Static Imaging: Whole-body static images may be acquired at later time points to assess overall biodistribution.

-

CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.[5]

Data Analysis

-

Standardized Uptake Value (SUV): SUVmax or SUVmean can be calculated for regions of interest (ROIs) to provide a semi-quantitative measure of tracer uptake.

-

Kinetic Modeling: Dynamic imaging data can be used to calculate the fractional uptake rate (Ki), which represents the rate of fatty acid uptake and metabolism.[6]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Fatty Acid Oxidation and Trapping of [18F]FTP

Long-chain fatty acids are transported into the mitochondria via the carnitine palmitoyltransferase (CPT) system.[1] Inside the mitochondria, they undergo β-oxidation. Thia-substituted fatty acids like [18F]FTP are designed to be metabolically trapped after the initial steps of this process.[1]

Caption: Metabolic trapping of [18F]FTP in the mitochondria.

General Experimental Workflow for Preclinical PET Imaging

The following diagram illustrates a typical workflow for a preclinical PET imaging study using an 18F-labeled fatty acid analog.

Caption: Workflow for preclinical PET imaging with [18F]FTP.

Logical Relationship for Tracer Development and Evaluation

The development of a new PET tracer involves a series of logical steps from synthesis to clinical application.

Caption: Logical flow for PET tracer development and evaluation.

References

- 1. 18-[18F]Fluoro-4-thia-palmitate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Synthesis and preliminary evaluation of (18)F-labeled 4-thia palmitate as a PET tracer of myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]